Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 185300-64-5
VCID: VC20938106
InChI: InChI=1S/C18H23NO7S/c1-4-25-18(20)9-10-19(13-14-6-5-11-26-14)27(21,22)15-7-8-16(23-2)17(12-15)24-3/h5-8,11-12H,4,9-10,13H2,1-3H3
SMILES: CCOC(=O)CCN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C18H23NO7S
Molecular Weight: 397.4 g/mol

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate

CAS No.: 185300-64-5

Cat. No.: VC20938106

Molecular Formula: C18H23NO7S

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate - 185300-64-5

Specification

CAS No. 185300-64-5
Molecular Formula C18H23NO7S
Molecular Weight 397.4 g/mol
IUPAC Name ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Standard InChI InChI=1S/C18H23NO7S/c1-4-25-18(20)9-10-19(13-14-6-5-11-26-14)27(21,22)15-7-8-16(23-2)17(12-15)24-3/h5-8,11-12H,4,9-10,13H2,1-3H3
Standard InChI Key UGQKTNWJBOAJBJ-UHFFFAOYSA-N
SMILES CCOC(=O)CCN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CCOC(=O)CCN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structure

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate is an organic compound containing several functional groups. The molecular structure features a central sulfonamide linkage connecting a 3,4-dimethoxyphenyl group, a furan-2-ylmethyl group, and an ethyl propanoate chain. The compound's identity can be verified through various chemical identifiers as presented in Table 1.

Chemical Identifiers

Table 1: Chemical Identifiers of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate

ParameterValue
PubChem CID2779331
CAS Number185300-64-5
IUPAC Nameethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Molecular FormulaC18H23NO7S
Molecular Weight397.4 g/mol
InChIKeyUGQKTNWJBOAJBJ-UHFFFAOYSA-N
SMILESCCOC(=O)CCN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
The compound's structure consists of four key components: a 3,4-dimethoxyphenyl group, a sulfonyl group (-SO2-), a furan-2-ylmethyl group, and an ethyl propanoate chain. This arrangement creates a tertiary sulfonamide with significant steric complexity and multiple potential sites for chemical interactions .

Structural Features

The structural features of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate include:

  • A 3,4-dimethoxyphenyl group with two methoxy substituents at positions 3 and 4 of the benzene ring

  • A sulfonyl group (-SO2-) serving as a linking moiety

  • A furan-2-ylmethyl group featuring a five-membered oxygen-containing heterocycle

  • An ethyl propanoate chain connected to the nitrogen atom of the sulfonamide
    These structural elements contribute to the compound's physical and chemical properties, influencing its reactivity patterns and potential applications .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate determine its behavior in various chemical environments and potential applications.

Physical Properties

Table 2: Physical Properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate

PropertyValue
Molecular Weight397.4 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count8
Rotatable Bond Count11
Topological Polar Surface Area104 Ų
Heavy Atom Count27
Complexity563
The compound has a moderately lipophilic character as indicated by its XLogP3 value of 1.8. With 8 hydrogen bond acceptors and 0 hydrogen bond donors, it displays asymmetric hydrogen bonding capabilities. The 11 rotatable bonds indicate significant conformational flexibility, which may impact its binding affinity to potential biological targets .

Chemical Reactivity

The chemical reactivity of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate can be predicted based on its functional groups:

  • The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions

  • The sulfonamide linkage (N-SO2) demonstrates stability under neutral conditions but can react under specific chemical environments

  • The furan ring can participate in electrophilic aromatic substitution reactions and act as a diene in Diels-Alder reactions

  • The methoxy groups on the phenyl ring can undergo dealkylation reactions under certain conditions
    The compound's tertiary sulfonamide structure provides steric hindrance around the nitrogen atom, potentially affecting its reactivity in nucleophilic substitution reactions .

Spectroscopic Characterization

Comprehensive characterization of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate requires multiple analytical techniques to confirm its structure and purity.

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 397.12, corresponding to the exact mass of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate. Fragmentation patterns would likely include characteristic losses of the ethoxy group, the furan-2-ylmethyl group, and fragments related to the 3,4-dimethoxyphenyl moiety .

Applications and Research Context

The applications of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate can be inferred from its structural characteristics and related compounds.

Related Research

While specific research on Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate is limited, research on related compounds provides context:

  • Ethyl 3-[4-(aminosulfonyl)phenyl]propanoate has been studied for potential pharmacological applications, suggesting similar sulfonamide-containing compounds may exhibit biological activity .

  • Compounds containing the 3,4-dimethoxyphenyl moiety, such as those in the patent EP2187742B1, have been investigated for potential applications in treating diabetes, indicating the medicinal relevance of this structural feature .

  • Furan-containing compounds like Ethyl 3-(furfurylthio)propionate have been utilized in various synthetic methodologies, suggesting potential applications for the furan-2-ylmethyl group in Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate .

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